molecular formula C27H31N5O2 B11278270 4-{2-[3-Methyl-4-(3-methylphenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

4-{2-[3-Methyl-4-(3-methylphenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B11278270
M. Wt: 457.6 g/mol
InChI Key: AGFLIIQAUOOELD-UHFFFAOYSA-N
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Description

  • This compound is a novel chemical entity with potential therapeutic applications.
  • Its complex structure includes a pyrazolo[1,5-A]pyrimidine core, piperazine ring, and various substituents.
  • The compound’s systematic name reflects its substituents and ring fusion pattern.
  • Preparation Methods

      Synthetic Routes:

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      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

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      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C27H31N5O2

    Molecular Weight

    457.6 g/mol

    IUPAC Name

    4-[2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-one

    InChI

    InChI=1S/C27H31N5O2/c1-19-7-9-22(10-8-19)24-16-25-31(26(33)11-12-32(25)28-24)18-27(34)29-13-14-30(21(3)17-29)23-6-4-5-20(2)15-23/h4-10,15-16,21H,11-14,17-18H2,1-3H3

    InChI Key

    AGFLIIQAUOOELD-UHFFFAOYSA-N

    Canonical SMILES

    CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CN3C(=O)CCN4C3=CC(=N4)C5=CC=C(C=C5)C

    Origin of Product

    United States

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